
Azobenzene, 4-bis(2-bromopropyl)amino-2'-carboxy-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azobenzene, 4-bis(2-bromopropyl)amino-2’-carboxy-2-methoxy- is a derivative of azobenzene, a well-known photoswitchable compound. Azobenzenes are characterized by their ability to undergo reversible photoisomerization between trans and cis forms upon exposure to light. This unique property makes them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azobenzene, 4-bis(2-bromopropyl)amino-2’-carboxy-2-methoxy- typically involves multiple steps One common approach is the oxidative coupling of aniline derivatives to form the azo bondThe reaction conditions often require the use of catalysts such as palladium or copper, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of azobenzene derivatives often involves large-scale batch processes. The key steps include the diazotization of aniline derivatives, followed by coupling with appropriate nucleophiles to introduce the desired functional groups. The reactions are optimized for high yield and purity, and the products are purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Azobenzene, 4-bis(2-bromopropyl)amino-2’-carboxy-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo bond can yield hydrazo compounds.
Substitution: The bromopropyl groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out in solvents like ethanol or dichloromethane, and the conditions are optimized to achieve high selectivity and yield .
Major Products
The major products formed from these reactions include nitroso derivatives, hydrazo compounds, and various substituted azobenzene derivatives. These products retain the photoswitchable properties of the parent compound, making them useful in various applications .
Wissenschaftliche Forschungsanwendungen
Azobenzene, 4-bis(2-bromopropyl)amino-2’-carboxy-2-methoxy- has a wide range of scientific research applications:
Chemistry: Used as a photoswitchable ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of light-responsive biomolecules and as a tool for studying protein-ligand interactions.
Medicine: Investigated for its potential in photodynamic therapy and as a photoswitchable drug delivery system.
Industry: Utilized in the production of light-responsive materials, such as photochromic dyes and polymers.
Wirkmechanismus
The mechanism of action of azobenzene, 4-bis(2-bromopropyl)amino-2’-carboxy-2-methoxy- involves photoisomerization between trans and cis forms. Upon exposure to light, the compound absorbs photons, leading to a change in the configuration of the azo bond. This photoisomerization alters the electronic and steric properties of the molecule, enabling it to interact with specific molecular targets. The pathways involved include changes in molecular conformation and interactions with proteins or other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: The parent compound, known for its photoswitchable properties.
Aminoazobenzene: Contains amino groups, making it more reactive in certain chemical reactions.
Methoxyazobenzene: Features methoxy groups, which influence its electronic properties and reactivity.
Uniqueness
Azobenzene, 4-bis(2-bromopropyl)amino-2’-carboxy-2-methoxy- is unique due to the presence of multiple functional groups that enhance its reactivity and versatility. The bromopropyl groups allow for further functionalization, while the carboxy and methoxy groups influence its electronic properties and solubility. These features make it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
40136-96-7 |
|---|---|
Molekularformel |
C20H23Br2N3O3 |
Molekulargewicht |
513.2 g/mol |
IUPAC-Name |
2-[[4-[bis(2-bromopropyl)amino]-2-methoxyphenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C20H23Br2N3O3/c1-13(21)11-25(12-14(2)22)15-8-9-18(19(10-15)28-3)24-23-17-7-5-4-6-16(17)20(26)27/h4-10,13-14H,11-12H2,1-3H3,(H,26,27) |
InChI-Schlüssel |
WUBLXGHQQPESHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(CC(C)Br)C1=CC(=C(C=C1)N=NC2=CC=CC=C2C(=O)O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


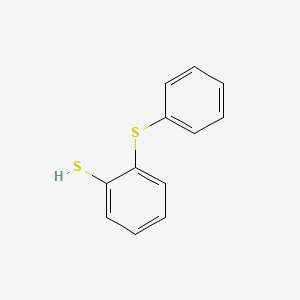
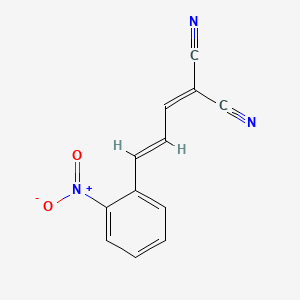
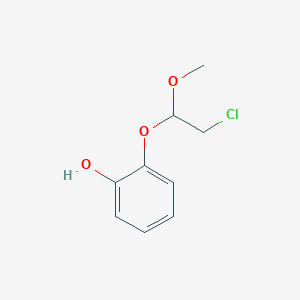

![1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14653551.png)

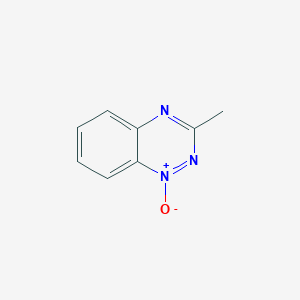

![N-(2-Chloroethyl)-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14653563.png)

![Diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14653571.png)
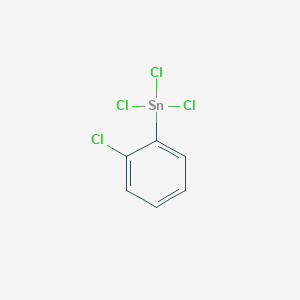
![N~1~,N~1~-Diethyl-N~4~-[2-(2,4,6-trinitrophenyl)ethyl]benzene-1,4-diamine](/img/structure/B14653587.png)
![[4-(2,2-Dimethylpropanoyl)phenyl]acetic acid](/img/structure/B14653599.png)
